molecular formula C19H17ClF2N2O2 B2828168 N-(3-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide CAS No. 899951-28-1

N-(3-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide

Cat. No.: B2828168
CAS No.: 899951-28-1
M. Wt: 378.8
InChI Key: BHZGRAXSBHYUNT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide typically involves the reaction of 3-chloroaniline with 2,6-difluorobenzoyl chloride in the presence of a base to form the corresponding amide. This intermediate is then reacted with piperidine-1-carboxylic acid under appropriate conditions to yield the final product. Common reagents used in these reactions include bases like triethylamine or pyridine, and solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be essential to maximize yield and purity. Continuous flow reactors and other advanced technologies might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide include other piperidine carboxamides with different substituents on the aromatic rings. Examples might include:

  • This compound analogs with different halogen substitutions.
  • Piperidine carboxamides with varying acyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. Comparing its properties with those of similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved characteristics.

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF2N2O2/c20-13-6-4-7-14(12-13)24(19(26)23-10-2-1-3-11-23)18(25)17-15(21)8-5-9-16(17)22/h4-9,12H,1-3,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZGRAXSBHYUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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